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Compound of Interest

4-(Benzyloxy)-3-methylbutanoic
Compound Name: d
aci

Cat. No.: B150604

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)-3-methylbutanoic acid, a key intermediate in the synthesis of various organic
molecules. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical synthesis, offering a detailed analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

4-(Benzyloxy)-3-methylbutanoic acid (C12H1603, Molar Mass: 208.25 g/mol ) is a carboxylic
acid containing a benzyl ether and a chiral center. Understanding its spectroscopic properties is
crucial for its identification, characterization, and quality control in synthetic processes. This
guide presents a summary of its predicted spectroscopic data due to the limited availability of
experimentally acquired spectra in public databases. The predicted data is based on the
analysis of its chemical structure and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Benzyloxy)-3-
methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

~10-12 Broad Singlet 1H -COOH

7.28-7.38 Multiplet 5H Phenyl-H

4.50 Singlet 2H -OCHz2-Ph

3.45-3.55 Multiplet 2H H-4

2.40-2.60 Multiplet 2H H-2

2.10-2.30 Multiplet 1H H-3

1.05 Doublet 3H -CHs
Table 2: Predicted 3C NMR Data (Solvent: CDCls)

Chemical Shift (6, ppm) Assignment

~179 C-1 (-COOH)

~138 Phenyl C (quaternary)

~128.5 Phenyl C-H

~127.7 Phenyl C-H

~127.6 Phenyl C-H

~73 C-5 (-OCH2-Ph)

~72 C-4

~40 C-2

~35 C-3

~16 C-6 (-CHs3)

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad _

dimer)
3030 Medium C-H stretch (Aromatic)
2960, 2870 Medium C-H stretch (Aliphatic)

C=0 stretch (Carboxylic acid
1710 Strong i

dimer)
1495, 1455 Medium C=C stretch (Aromatic ring)
1200-1300 Strong C-O stretch (Carboxylic acid)
1100 Strong C-O stretch (Ether)

C-H bend (Aromatic,
740, 700 Strong

monosubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Interpretation

208 [M]* (Molecular lon)

191 [M - OH]*

163 [M - COOH]*

107 [C/H/O]*

91 [C7H7]* (Tropylium ion, base peak)

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(Benzyloxy)-3-methylbutanoic
acid in about 0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as
an internal standard.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,
and acquisition of 16-32 scans.

e 13C NMR: Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds,
and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy

o Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium
bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable
solvent (e.g., chloroform) and deposit it on a KBr plate, allowing the solvent to evaporate. For
solid samples, a KBr pellet can be prepared.

» Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.

Mass Spectrometry

» Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after
separation by gas chromatography (GC) or liquid chromatography (LC).

« lonization: Use electron ionization (El) at 70 eV for fragmentation analysis or a soft ionization
technique like electrospray ionization (ESI) to primarily observe the molecular ion.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-(Benzyloxy)-3-methylbutanoic acid.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Benzyloxy)-3-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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